molecular formula C19H21N3O2 B2878312 (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2097939-80-3

(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2878312
CAS No.: 2097939-80-3
M. Wt: 323.396
InChI Key: NHPVUCBLMZWEBV-BQYQJAHWSA-N
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Description

(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine moiety, and a phenylpropene backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The key steps include:

    Formation of the Piperidine Intermediate: This involves the reaction of piperidine with appropriate reagents to introduce the desired substituents.

    Synthesis of the Pyrimidine Intermediate: This step involves the preparation of 2-methylpyrimidine, which is then functionalized to introduce the oxy group.

    Coupling Reaction: The piperidine and pyrimidine intermediates are coupled under specific conditions to form the final compound. This step often requires the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the scaling up of the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into molecular recognition and binding mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, thereby exerting its effects through competitive inhibition, allosteric modulation, or other mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-((2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-((2-ethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

The uniqueness of (E)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15-20-12-9-18(21-15)24-17-10-13-22(14-11-17)19(23)8-7-16-5-3-2-4-6-16/h2-9,12,17H,10-11,13-14H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPVUCBLMZWEBV-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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